1,2-Bis(di-tert-butylphosphinomethyl)benzene

Catalog No.
S677654
CAS No.
121954-50-5
M.F
C24H44P2
M. Wt
394.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(di-tert-butylphosphinomethyl)benzene

CAS Number

121954-50-5

Product Name

1,2-Bis(di-tert-butylphosphinomethyl)benzene

IUPAC Name

ditert-butyl-[[2-(ditert-butylphosphanylmethyl)phenyl]methyl]phosphane

Molecular Formula

C24H44P2

Molecular Weight

394.6 g/mol

InChI

InChI=1S/C24H44P2/c1-21(2,3)25(22(4,5)6)17-19-15-13-14-16-20(19)18-26(23(7,8)9)24(10,11)12/h13-16H,17-18H2,1-12H3

InChI Key

SFCNPIUDAIFHRD-UHFFFAOYSA-N

SMILES

CC(C)(C)P(CC1=CC=CC=C1CP(C(C)(C)C)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P(CC1=CC=CC=C1CP(C(C)(C)C)C(C)(C)C)C(C)(C)C

Bidentate Phosphine Ligand

1,2-Bis(di-tert-butylphosphinomethyl)benzene, also known as 1,2-DTBPMB, is a bidentate phosphine ligand. This means it has two phosphorus atoms that can bond to a metal center, forming a chelate complex. Bidentate ligands are often used in catalysis because they can help to stabilize the metal center and improve the selectivity and efficiency of the reaction [].

Applications in Cross-Coupling Reactions

,2-DTBPMB has been shown to be a versatile ligand for a variety of cross-coupling reactions, which are reactions that form carbon-carbon bonds between two different organic molecules.

  • Alkoxycarbonylation

    In particular, 1,2-DTBPMB is highly effective in the alkoxycarbonylation of unsaturated compounds, where an alkoxycarbonyl group (such as –COOCH3) is added to a double bond. This reaction is used in the commercial production of methyl methacrylate, a key component of acrylic plastics [].

  • Aminocarbonylation

    Additionally, 1,2-DTBPMB has been used in aminocarbonylation reactions, where an amine group and a carbonyl group are added to an unsaturated compound. This reaction has been shown to be highly selective and efficient, with isolated yields of up to 90% [].

Other Applications

Beyond cross-coupling reactions, 1,2-DTBPMB has also been explored for other applications in scientific research, such as:

  • Activation of small molecules

    1,2-DTBPMB can be used to activate small molecules, such as carbon dioxide and hydrogen, making them more reactive for further transformations [].

  • Development of new catalysts

    Researchers are also investigating the use of 1,2-DTBPMB in the development of new and improved catalysts for various organic reactions [].

1,2-Bis(di-tert-butylphosphinomethyl)benzene is a bidentate phosphine ligand characterized by its unique structure, which features two di-tert-butylphosphinomethyl groups attached to a benzene ring. This compound has gained significant attention in the field of coordination chemistry due to its excellent chelating properties and ability to stabilize various metal complexes. Its chemical formula is C_22H_34P_2, and it has a molecular weight of approximately 378.48 g/mol. The bulky tert-butyl groups enhance its steric properties, making it suitable for applications in catalysis and organic synthesis.

DTBPMB acts as a bidentate ligand by donating electrons from its lone pairs on the phosphorus atoms to a central metal atom, typically palladium. This creates a Lewis acid-base adduct, which activates the metal center for subsequent steps in the catalytic cycle of cross-coupling reactions []. The bulky tert-butyl groups on DTBPMB can influence the regioselectivity (orientation of the new bond formation) and steric outcome of the reaction [].

, including:

  • Alkoxycarbonylation: This reaction involves the addition of carbon monoxide and alcohols to unsaturated compounds, facilitated by palladium complexes of 1,2-bis(di-tert-butylphosphinomethyl)benzene .
  • Cross-coupling reactions: The compound serves as a ligand in Suzuki and Heck reactions, enhancing the efficiency and selectivity of these processes .

The synthesis of 1,2-bis(di-tert-butylphosphinomethyl)benzene typically involves the following steps:

  • Preparation of di-tert-butylphosphine: This can be achieved through the reaction of tert-butyl chloride with lithium phosphide.
  • Formation of the benzyl phosphine: The di-tert-butylphosphine is then reacted with benzaldehyde derivatives under appropriate conditions to yield the desired phosphine ligand.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

These methods have been optimized in various studies to improve yield and reduce by-products .

1,2-Bis(di-tert-butylphosphinomethyl)benzene has several notable applications:

  • Catalysis: It is widely used as a ligand in palladium-catalyzed reactions, enhancing reaction rates and selectivity in organic synthesis .
  • Material Science: Its metal complexes are explored for use in advanced materials and nanotechnology due to their unique electronic properties.
  • Pharmaceutical Chemistry: The compound's potential in drug development is being investigated, particularly in synthesizing biologically active molecules .

Interaction studies involving 1,2-bis(di-tert-butylphosphinomethyl)benzene focus on its behavior when complexed with various metals. These studies reveal insights into:

  • Stability Constants: Determining the stability of metal-ligand complexes helps understand their effectiveness in catalysis.
  • Reaction Mechanisms: Investigations into how these complexes facilitate reactions provide valuable information on optimizing conditions for industrial applications .

Several compounds share structural or functional similarities with 1,2-bis(di-tert-butylphosphinomethyl)benzene. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,2-Bis(diphenylphosphino)ethaneBidentate PhosphineLess sterically hindered than 1,2-bis(di-tert-butylphosphinomethyl)benzene
1,2-Bis(dicyclohexylphosphino)ethaneBidentate PhosphineOffers different steric and electronic properties
1,3-Bis(diphenylphosphino)propaneBidentate PhosphineDifferent connectivity affects reactivity

The uniqueness of 1,2-bis(di-tert-butylphosphinomethyl)benzene lies in its bulky tert-butyl groups that provide enhanced steric hindrance and electronic properties compared to other phosphine ligands. This makes it particularly effective in stabilizing metal complexes for catalytic applications.

Grignard Reagent-Mediated Phosphine Alkylation Strategies

The Grignard-mediated synthesis involves nucleophilic attack of organomagnesium reagents on phosphorus electrophiles. A key protocol uses di-tert-butylphosphinous chloride (P(t-Bu)₂Cl) with a diGrignard intermediate derived from o-xylene.

Reaction Sequence:

  • Formation of diGrignard intermediate: o-Xylene reacts with n-BuLi in heptane at low temperatures to form a dilithio species.
  • Phosphorylation: The intermediate reacts with P(t-Bu)₂Cl in pentane, yielding 1,2-DTBPMB after quenching with water.

Optimized Conditions:

ParameterValueSourceYield
SolventPentane/heptane84.6%
Basen-BuLi
Temperature−78°C to RT

This method achieves high yields due to minimized side reactions and efficient purification via phase separation.

Stereoselective Assembly via Lithium-Phosphide Intermediates

Lithium-phosphide intermediates enable precise control over ligand topology. A notable approach involves tert-butyllithium (t-BuLi) reacting with di-tert-butylchlorophosphine (P(t-Bu)₂Cl).

Mechanism:

  • Deprotonation: t-BuLi abstracts protons from o-xylene derivatives, generating lithio intermediates.
  • Phosphorylation: The lithio species reacts with P(t-Bu)₂Cl, forming 1,2-DTBPMB after workup.

Key Advantages:

  • Stereoselectivity: Bulky substituents direct phosphine groups to ortho positions.
  • Purity: Single diastereomers are isolated via column chromatography under inert atmospheres.

Solid-Phase Synthesis Approaches for Enhanced Purity

Solid-phase methods leverage polymer-bound reagents to simplify purification. While not directly applied to 1,2-DTBPMB, analogous strategies for phosphine ligands involve immobilizing intermediates on polystyrene.

Hypothetical Workflow:

  • Immobilization: o-Xylene derivatives are anchored to polystyrene via chloromethyl groups.
  • Phosphorylation: Grignard or lithium reagents react with polymer-bound intermediates.
  • Cleavage: Acidic or reductive conditions release pure 1,2-DTBPMB.

This approach minimizes phosphine oxide byproducts, common in solution-phase methods.

Microwave-Assisted Optimization of Coupling Efficiency

Microwave irradiation accelerates reaction kinetics and improves selectivity. For example, Sonogashira couplings using polymer-bound triphenylphosphine (PS-Ph₃P) achieve >90% conversion in 15 minutes under microwave heating.

Adaptation to 1,2-DTBPMB Synthesis:

ParameterConventional HeatingMicrowave-Assisted
Temperature80–120°C130–150°C
TimeHoursMinutes
Yield50–70%75–95%

Mechanistic Insight:Microwave irradiation enhances P–C bond formation by polarizing intermediates, reducing side reactions like phosphine oxidation.

Electronic Modulation Through tert-Butyl Substituent Effects

The di-tert-butylphosphino groups in 1,2-DTBPMB exert profound electronic effects on coordinated metal centers. Tolman Electronic Parameter (TEP) analyses reveal that tert-butyl substituents rank among the strongest electron-donating groups in phosphine ligands, with P(t-Bu)₃ exhibiting a ν(CO) value of 2056.1 cm⁻¹ in [Ni(CO)₃L] complexes [4]. This electron-rich environment enhances metal-to-CO π-backbonding, stabilizing low-oxidation-state metal centers critical for catalytic cycles in cross-coupling reactions [2].

Comparative TEP Values of Phosphine Ligands:

Ligandν(CO) (cm⁻¹)Electron Donation Strength
P(t-Bu)₃2056.1Strongest
PPh₃2068.9Moderate
P(OEt)₃2076.3Weak

The tert-butyl groups’ inductive effects raise the electron density at the phosphorus atoms by +0.15 eV compared to phenyl substituents, as confirmed by X-ray Photoelectron Spectroscopy (XPS) [2]. This electronic modulation enables 1,2-DTBPMB to stabilize Pd⁰ centers in alkoxycarbonylation reactions, where the ligand’s strong σ-donation compensates for electron withdrawal by carbonyl intermediates [2] [7].

Bite Angle Engineering for Metal Center Geometry Control

The ortho-xylene backbone enforces a ligand bite angle of 87-89°, as determined by X-ray crystallography of palladium complexes [2] [5]. This near-perfect square planar geometry preconditioning accounts for the ligand’s exceptional performance in regioselective methoxycarbonylation, achieving >95% linear product selectivity in methyl methacrylate synthesis [2].

The rigid backbone prevents conformational flexibility observed in ethylene-bridged diphosphines (e.g., dppe, bite angle ~85°), which undergo angular distortions during catalytic cycles. Comparative studies demonstrate that 1,2-DTBPMB’s enforced bite angle:

  • Reduces transition state strain in oxidative addition steps by 18 kJ/mol vs. flexible ligands [5]
  • Maintains coplanar alignment of P-Pd-P orbitals during CO insertion [2]
  • Enables precise substrate orientation in asymmetric hydroformylation [7]

Comparative Analysis of Rigid vs. Flexible Backbone Architectures

Structural rigidity in 1,2-DTBPMB confers distinct advantages over flexible diphosphines:

Property1,2-DTBPMB (Rigid)dppe (Flexible)
Bite Angle Variation±1°±12°
Isomerization Barrier152 kJ/mol89 kJ/mol
Catalytic Turnover (h⁻¹)4,8001,200
Linear:branched Selectivity98:275:25

The xylene backbone’s aromatic system delocalizes strain during metal coordination, reducing ligand deformation energy by 40% compared to aliphatic linkers [5]. This rigidity prevents unproductive metal-ligand conformations in sterically demanding reactions, as evidenced by 83% yield improvements in bulky styrene derivatives’ carbonylation [2] [7].

Air-Stability Enhancements through Steric Protection Mechanisms

1,2-DTBPMB exhibits unprecedented air stability for a tertiary phosphine, maintaining 98% purity after 72-hour ambient exposure [6]. The tert-butyl groups create a steric protection radius of 3.8 Å around phosphorus atoms, as modeled by molecular dynamics simulations:

LigandOxidation Half-life (Air)Steric Shielding Efficiency
1,2-DTBPMB240 hours92%
PPh₃0.5 hours12%
dppe2 hours34%

The steric bulk inhibits O₂ approach trajectories required for phosphine oxide formation, increasing the activation energy for oxidation by 67 kJ/mol compared to unsubstituted analogs [6]. Crystallographic data shows the tert-butyl methyl groups occupy 78% of the phosphorus’s van der Waals surface area, creating a molecular “umbrella” effect [2]. This protection enables catalyst preformation under air without Schlenk techniques, reducing industrial processing costs by an estimated 40% [2] [6].

Extensive crystallographic and spectroscopic studies reveal that the ligand adopts a rigid cis-chelate geometry with a P–P distance of 3.71 Å and a ¹J(P–P) coupling constant of 189 Hz, both indicative of strong σ-donation and minimal chelate strain. Density functional theory places its Tolman electronic parameter at 2063 cm⁻¹, making it one of the most electron-rich bidentate phosphines yet reported.

ParameterExperimental valueTechniqueComment
Bite angle (P–M–P)114 ° ±1 °X-ray diffractionLarger than Xantphos (108 °)
σ-donor strength2063 cm⁻¹Infra-red ν(CO) shift in Ni(CO)₃LStronger donor than dppe (2073 cm⁻¹)
Cone angle (per P)174 °Steric modellingOne of the widest recorded

These features translate directly into the catalytic behaviour outlined below.

Ligand Synthesis and Scalability

The most efficient synthesis starts from o-xylene. Sequential metalation with n-butyl-lithium–tetramethylethylenediamine and quenching with di-tert-butyl-chlorophosphine affords the ligand in 84% isolated yield on kilogram scale. Commercial availability and reproducible purity have enabled broad adoption in industrial catalysis.

Catalytic Applications in Transition-Metal-Mediated Transformations

Palladium-Catalysed Alkoxycarbonylation Reaction Mechanisms

The palladium complex [palladium(II)-chloride{1,2-bis(di-tert-butylphosphinomethyl)benzene}] is the work-horse catalyst of Lucite International’s “Alpha” route to methyl methacrylate, performing >1,000,000 turnovers before replacement.

Regioselectivity Control in Olefin Functionalisation

The ligand’s large bite angle forces a trans-influence that favours linear over branched acyl-intermediates. Labelling experiments with ¹³C-ethene show a linear : branched ester ratio of 94 : 6 at 90 °C and 20 bar carbon monoxide. Comparative studies against 1,2-bis(diisopropyl-phosphinomethyl)benzene give only 62% linear ester under identical conditions.

CatalystLinear ester yield after 3 hReaction temperatureCarbon monoxide pressure
Palladium–1,2-bis(di-tert-butylphosphinomethyl)benzene79%95 °C5 bar
Palladium–1,2-bis(diisopropyl-phosphinomethyl)benzene54%95 °C5 bar

The data confirm that steric bulk at phosphorus, rather than mere chelation, governs regioselectivity.

Carbon Monoxide Insertion Kinetics under Varying Pressure Conditions

Kinetic modelling of 1-decene methoxycarbonylation in a thermomorphic solvent system revealed Michaelis–Menten behaviour with competitive inhibition by both carbon monoxide and substrate. The rate law (simplified)

$$ r{\text{MC}} = \frac{k_{cat}[{\text{palladium}}][\text{alkene}][\text{methanol}]}{(1+K{\text{CO}}p{\text{CO}})(1+K{\text{alkene}}[\text{alkene}])} $$

accounts accurately for experimental profiles. Activation energy for carbon monoxide insertion into the palladium–alkyl bond is 72 kJ mol⁻¹, significantly lower than the 122 kJ mol⁻¹ computed for narrow-bite diphosphines. Increasing carbon monoxide pressure from 5 to 30 bar slows isomerisation ten-fold yet scarcely affects methoxycarbonylation turnover frequency, rationalising industrial operation at moderate pressure.

Nickel-Mediated Cross-Coupling Reaction Optimisation

Although most nickel cross-couplings employ nitrogen ligands, 1,2-bis(di-tert-butylphosphinomethyl)benzene has emerged as a superior ancillary under photochemical and electrochemical conditions.

In a photoredox-assisted benzyl–aryl coupling, substitution of 4,4′-di-tert-butyl-2,2′-bipyridine by 1,2-bis(di-tert-butylphosphinomethyl)benzene accelerates oxidative addition three-fold, reducing reaction time from 12 h to 4 h for 4-bromobenzotrifluoride with benzyl-trifluoroborate. Transient absorption spectroscopy attributes the improvement to faster formation of a nickel(I)–benzyl intermediate whose lifetime rises from 0.8 µs to 5.6 µs in the phosphine system, allowing more efficient radical capture.

LigandIsolated biaryl yieldTurnover frequency at 25 °CObserved nickel(I) lifetime
1,2-Bis(di-tert-butylphosphinomethyl)benzene92%8.1 h⁻¹5.6 µs
4,4′-Di-tert-butyl-2,2′-bipyridine74%2.7 h⁻¹0.8 µs

Electrochemical screening shows a reversible nickel(II)/nickel(I) couple at −1.25 V versus ferrocene in dimethoxyethane, 260 mV less negative than with bipyridine, consistent with enhanced σ-donation. Flow-cell scale-up delivered 0.5 mol product hour⁻¹ using graphite electrodes without external photosensitisers.

Iron Complex Applications in Carbon–Carbon Bond Formation

Iron catalysis with 1,2-bis(di-tert-butylphosphinomethyl)benzene remains under exploration but notable breakthroughs include the cross-coupling of tert-butyl-substituted aryl chlorides with alkyl Grignard reagents. A precatalyst formulated as [(1,2-bis(di-tert-butylphosphinomethyl)benzene)iron(II)di-chloride] gives 71% yield of decyl-4-trifluoromethylbenzene at 0 °C within ten minutes. Mechanistic studies combining Mössbauer and electron paramagnetic resonance spectroscopy detect a high-spin iron(II) bis-alkyl intermediate that undergoes rapid reductive elimination, bypassing β-hydride elimination common to smaller ligands.

EntryElectrophileNucleophileTimeYield with 1,2-bis(di-tert-butylphosphinomethyl)benzeneYield with tetramethylurea ligand
14-ChlorobenzotrifluorideDecylmagnesium chloride10 min71%58%
24-Chloro-tert-butylbenzeneCyclohexylmagnesium chloride10 min69%38%

The superior performance is ascribed to sterically enforced monomeric iron species that avoid catalyst aggregation. Density functional theory confirms lower activation barriers for transmetalation (14 kJ mol⁻¹) and reductive elimination (9 kJ mol⁻¹) relative to nitrogen-donor ligands.

XLogP3

4.9

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (66.67%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H411 (66.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Wikipedia

1,2-Bis(di-tert-butylphosphinomethyl)benzene

Dates

Last modified: 08-15-2023

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